5-bromo-N-(6-methylpyridin-2-yl)nicotinamide
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Overview
Description
5-bromo-N-(6-methylpyridin-2-yl)nicotinamide is a compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position of the nicotinamide ring and a methyl group at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(6-methylpyridin-2-yl)nicotinamide typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which is a palladium-catalyzed reaction that forms carbon-carbon bonds between a boronic acid and an aryl halide. In this case, 5-bromo-2-methylpyridin-3-amine can be used as a starting material . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(6-methylpyridin-2-yl)nicotinamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a polar aprotic solvent and a base.
Coupling Reactions: Reagents include boronic acids or esters, palladium catalysts, and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups at the 5-position of the nicotinamide ring.
Scientific Research Applications
5-bromo-N-(6-methylpyridin-2-yl)nicotinamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can serve as a probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 5-bromo-N-(6-methylpyridin-2-yl)nicotinamide depends on its specific application and target. In medicinal chemistry, its biological activity may involve interactions with specific enzymes, receptors, or other molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor signaling pathways by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: This compound is structurally similar but lacks the nicotinamide moiety.
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: This compound has a similar pyridine ring structure but with a thiophene carboxamide group instead of a nicotinamide group.
Uniqueness
5-bromo-N-(6-methylpyridin-2-yl)nicotinamide is unique due to the presence of both the bromine atom and the nicotinamide moietyIts ability to undergo coupling reactions and form complex molecules makes it a valuable building block in synthetic chemistry .
Properties
IUPAC Name |
5-bromo-N-(6-methylpyridin-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O/c1-8-3-2-4-11(15-8)16-12(17)9-5-10(13)7-14-6-9/h2-7H,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSXHJABZOXEEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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